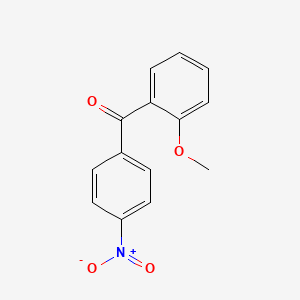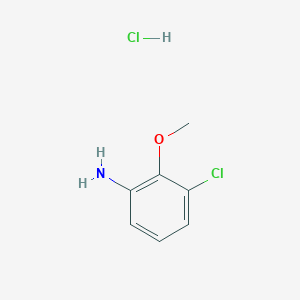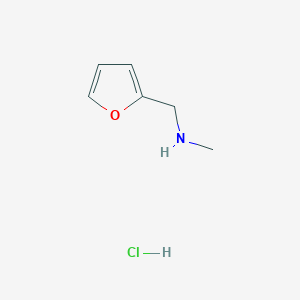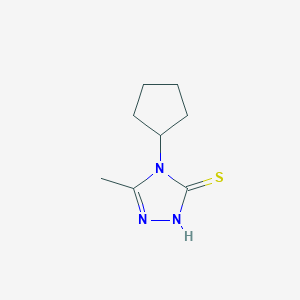
2-Methoxy-4'-Nitrobenzophenon
Übersicht
Beschreibung
2-Methoxy-4’-nitrobenzophenone is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzophenone derivatives, which includes 2-Methoxy-4’-nitrobenzophenone, involves a selective crystallization of alkali salts of compounds . The synthesis is based essentially on the reaction of 4-bromotoluene with 4- (benzyloxy)-3-methoxybenzaldehyde in the presence of butyllithium .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4’-nitrobenzophenone comprises a pyridine ring, a phenyl ring, and a second phenyl ring . These rings are bridged by a C1–C8 bond and a C3–C14 bond, respectively .Chemical Reactions Analysis
2-Methoxy-4’-nitrobenzophenone is a seratogenic drug of the amphetamine class. It acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4’-nitrobenzophenone include a density of 1.3±0.1 g/cm3, boiling point of 364.5±27.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 61.1±3.0 kJ/mol, flash point of 174.3±23.7 °C, and index of refraction of 1.563 .Wissenschaftliche Forschungsanwendungen
2-Methoxy-4’-Nitrobenzophenon: Eine umfassende Analyse
Synthese von photorefraktiven Polymeren: 2-Methoxy-4’-Nitrobenzophenon wird bei der Synthese von photorefraktiven Polymeren als neuartige Chromophore verwendet. Diese Polymere finden aufgrund ihrer einzigartigen Absorptionsspektren Anwendung in analytischen Studien, die für die Bestimmung von Catecholderivaten in Synthesen wertvoll sind .
Zwischenprodukt in der organischen Synthese: Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen chemischen Synthese, insbesondere für die Herstellung von Farbstoffen und Pharmazeutika. Es wirkt als Diazo-Komponente zur Synthese von Azofarbstoffen, die in verschiedenen Industrien weit verbreitet sind .
Pharmazeutische Anwendungen: In der pharmazeutischen Industrie ist 2-Methoxy-4’-Nitrobenzophenon an der Synthese komplexer Moleküle beteiligt. So wurde es beispielsweise im Zusammenhang mit der Herstellung von Benzophenonderivaten und als Verunreinigung bei der Herstellung bestimmter pharmazeutischer Verbindungen erwähnt .
Materialwissenschaftliche Einkristallzüchtung: Derivate der Verbindung, wie 4-Methoxy-2-Nitroanilin, wurden in der Materialwissenschaft für das Wachstum von Einkristallen durch langsame Verdunstungslösungswachstumsmethoden verwendet. Diese Kristalle werden durch Röntgenbeugungsstudien bestätigt und haben potenzielle Anwendungen in verschiedenen Bereichen der Materialwissenschaft .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Wirkmechanismus
Target of Action
Similar compounds such as 4-nitroaniline have been used in the synthesis of photorefractive polymers and in analytical studies
Biochemical Pathways
Related compounds such as 4-methoxy-2-nitroaniline have been studied for their degradation pathways in fenton oxidation processes . More research is needed to elucidate the specific biochemical pathways influenced by 2-Methoxy-4’-nitrobenzophenone.
Pharmacokinetics
Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Biochemische Analyse
Biochemical Properties
2-Methoxy-4’-nitrobenzophenone plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state . The compound’s interaction with proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) suggests its potential anti-inflammatory properties . These interactions are primarily mediated through the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
2-Methoxy-4’-nitrobenzophenone exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical for inflammatory responses . Additionally, 2-Methoxy-4’-nitrobenzophenone affects gene expression by modulating the acetylation of histones, thereby influencing chromatin structure and gene transcription . These cellular effects highlight the compound’s potential in regulating inflammatory and metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-Methoxy-4’-nitrobenzophenone involves its interaction with various biomolecules. The compound binds to the active sites of enzymes such as COX-2 and iNOS, leading to their inhibition . This binding is facilitated by the compound’s nitro and methoxy groups, which interact with specific amino acid residues in the enzyme’s active site. Additionally, 2-Methoxy-4’-nitrobenzophenone modulates gene expression by influencing histone acetylation, which affects chromatin structure and transcriptional activity . These molecular interactions underline the compound’s ability to regulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4’-nitrobenzophenone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Methoxy-4’-nitrobenzophenone remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, thereby reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular processes, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4’-nitrobenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory activity and modulation of metabolic pathways . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-Methoxy-4’-nitrobenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are critical for its biotransformation and elimination . The compound’s metabolism involves phase I and phase II reactions, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, 2-Methoxy-4’-nitrobenzophenone can modulate metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methoxy-4’-nitrobenzophenone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Methoxy-4’-nitrobenzophenone within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and activity .
Subcellular Localization
2-Methoxy-4’-nitrobenzophenone exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles such as the mitochondria and nucleus, where it exerts its biochemical effects. The subcellular localization of 2-Methoxy-4’-nitrobenzophenone is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell .
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLRUWJBJQWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574516 | |
| Record name | (2-Methoxyphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42495-50-1 | |
| Record name | (2-Methoxyphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)





![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)



